

# AZD0095: A Technical Guide to its High Selectivity for MCT4 Over MCT1

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Compound of Interest		
Compound Name:	AZD0095	
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This in-depth technical guide explores the core attributes of **AZD0095**, a potent and highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4). The document focuses on the quantitative data underpinning its selectivity, the detailed experimental protocols used to ascertain these metrics, and the relevant signaling pathways affected by its mechanism of action.

# **Quantitative Selectivity and Potency of AZD0095**

**AZD0095** has demonstrated exceptional potency and a remarkable selectivity for MCT4 over its closely related isoform, MCT1. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and enhances the drug's safety profile. The key quantitative metrics for **AZD0095** are summarized in the table below.



Parameter	AZD0095 Value	Reference	
MCT4 Potency			
Cellular Activity (pIC50)	8.9	[1]	
Cellular Activity (IC50)	1-3 nM	[2][3]	
EC50 (in H358 cells)	5 nM	[1]	
Potency (Ki)	1.3 nM	[4][5]	
Selectivity			
MCT4 over MCT1	>1000-fold	[2][4]	
Effect on T-cell Proliferation			
IC50	> 10 μM	[2][3]	

## **Experimental Protocols**

The determination of **AZD0095**'s high selectivity for MCT4 over MCT1 involves a series of robust in vitro assays. The detailed protocols for these experiments are available in the supporting information of the primary publication by Goldberg FW, et al. in the Journal of Medicinal Chemistry, 2023.[6] Below is a summary of the likely methodologies employed.

## **Lactate Efflux Assay**

This assay is fundamental to determining the functional inhibition of MCT4.

- Objective: To measure the ability of AZD0095 to block the export of lactate from cancer cells that predominantly express MCT4.
- Cell Line: A cancer cell line with high MCT4 and low MCT1 expression is utilized, for instance, the NCI-H358 lung adenocarcinoma cell line.[1]
- Methodology:
  - Cells are seeded in a multi-well plate and cultured to allow for adherence and growth.



- The cells are then incubated with a glucose-containing medium to stimulate glycolysis and subsequent lactate production.
- Following this, the medium is replaced with a glucose-free medium, and the cells are treated with varying concentrations of AZD0095 or a vehicle control.
- The amount of lactate exported into the extracellular medium over a specific time period is quantified using a lactate assay kit.
- The concentration of AZD0095 that inhibits 50% of lactate efflux (IC50) is then calculated.

# Seahorse XF Analyzer Assay (Oxygen Consumption Rate)

This assay provides insights into the metabolic impact of MCT4 inhibition.

- Objective: To assess the effect of AZD0095 on the oxygen consumption rate (OCR), providing an indication of cellular respiration. A clean mode of action would show that the compound's effects are primarily due to MCT4 inhibition and not due to off-target effects on mitochondrial function.[1]
- Methodology:
  - Cancer cells are seeded in a Seahorse XF cell culture microplate.
  - The cells are then treated with **AZD0095** at various concentrations.
  - The Seahorse XF Analyzer is used to measure the OCR in real-time.
  - Changes in OCR in response to the inhibitor can indicate shifts in cellular metabolism resulting from the blockade of lactate efflux.

## **Cell-Based Selectivity Assays**

To confirm the selectivity for MCT4 over MCT1, experiments are conducted in cell lines with differential expression of these transporters.

Objective: To demonstrate that AZD0095 has minimal inhibitory activity against MCT1.



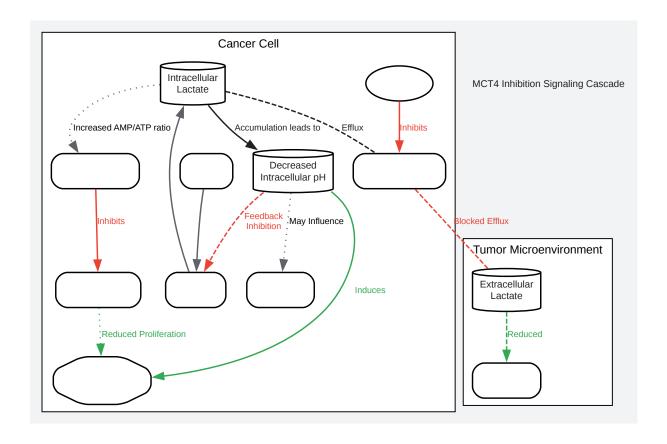
#### Methodology:

- Engineered Cell Lines: A cell line that is null for all major MCT isoforms (e.g., a quadruple MCT knockout rat pancreatic INS1 cell line) is engineered to express either human MCT1 or human MCT4.
- Lactate Transport Measurement: Lactate transport into these cells is measured. This can be achieved by monitoring the intracellular pH change upon the addition of lactate using a pH-sensitive fluorescent dye.
- Inhibition Analysis: The inhibitory effect of a range of AZD0095 concentrations on lactate transport is measured in both the MCT1-expressing and MCT4-expressing cell lines.
- Selectivity Calculation: The ratio of the IC50 value for MCT1 to the IC50 value for MCT4 provides the selectivity factor.

# **Signaling Pathways and Experimental Workflow**

The inhibition of MCT4 by **AZD0095** initiates a cascade of events within the cancer cell and the tumor microenvironment. The following diagrams illustrate these pathways and a typical experimental workflow for assessing selectivity.

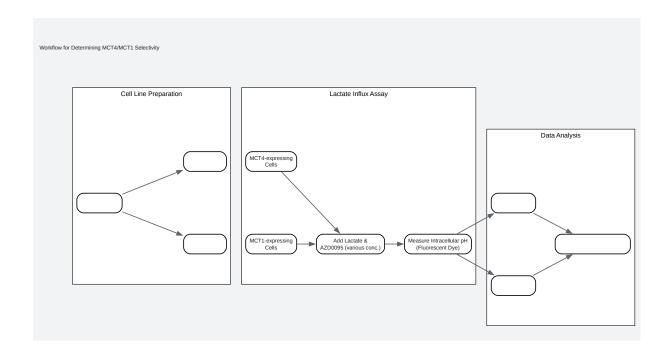




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Caption: Signaling pathway initiated by AZD0095-mediated MCT4 inhibition.





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Caption: Experimental workflow to determine **AZD0095** selectivity.

### Conclusion

**AZD0095** is a highly potent and selective inhibitor of MCT4, with a selectivity of over 1000-fold compared to MCT1. This remarkable selectivity, established through rigorous in vitro functional assays, positions **AZD0095** as a promising therapeutic agent for cancers that are dependent on MCT4 for lactate efflux. The inhibition of MCT4 leads to intracellular acidification and metabolic stress in cancer cells, ultimately impacting their proliferation and survival. Furthermore, by reducing lactate in the tumor microenvironment, **AZD0095** has the potential to alleviate lactate-induced immune suppression. The detailed experimental protocols outlined in the primary literature provide a solid foundation for further research and development of this targeted cancer therapy.

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